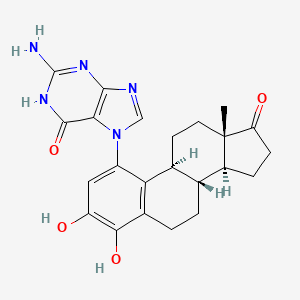

4-Hydroxy Estrone 1-N7-Guanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

The primary target of 4-Hydroxy Estrone 1-N7-Guanine is neuronal cells . It is an endogenous estrogen metabolite that has been found to have a strong neuroprotective effect against oxidative neurotoxicity .

Mode of Action

This compound interacts with its targets by increasing the cytoplasmic translocation of p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor . This process is mediated by SIRT1, a protein that deacetylates p53 .

Biochemical Pathways

The main metabolic pathway involved in the action of this compound is estrogen 4-hydroxylation, which occurs in the central nervous system . This pathway is crucial for the compound’s neuroprotective effects.

Pharmacokinetics

It is known that the compound has a molecular weight of 43548 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is a strong protective effect against oxidative neuronal damage . This effect is stronger than that of 17β-estradiol, another endogenous estrogen . The compound also protects against kainic acid-induced hippocampal oxidative damage in rats .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of high concentrations of glutamate, an excitatory neurotransmitter, can induce cellular oxidative stress . This oxidative stress can enhance the neuroprotective effects of this compound . .

Biochemical Analysis

Cellular Effects

4-Hydroxy Estrone 1-N7-Guanine has been found to have a strong neuroprotective effect against oxidative neurotoxicity in immortalized mouse hippocampal neuronal cells . It exerts a stronger protective effect than 17β-estradiol against kanic acid-induced hippocampal oxidative damage in rats . The compound influences cell function by increasing the cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor. It is involved in preventing cancer . The compound increases the cytoplasmic translocation of p53, which is mediated by SIRT1 .

Temporal Effects in Laboratory Settings

It is known that the compound is solid at room temperature and has a predicted melting point of 346.12 °C and a predicted boiling point of 785.85 °C .

Metabolic Pathways

This compound is involved in the metabolic pathway of estrogen 4-hydroxylation, which is the main metabolic pathway in the central nervous system

Preparation Methods

The synthesis of 4-Hydroxy Estrone 1-N7-Guanine involves multiple steps, starting from estrone. The synthetic route typically includes hydroxylation and subsequent coupling with guanine. The reaction conditions often require specific catalysts and controlled environments to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.

Chemical Reactions Analysis

4-Hydroxy Estrone 1-N7-Guanine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones, which are reactive and can form DNA adducts.

Reduction: This reaction can convert the compound into less reactive forms.

Substitution: Common reagents include halogens and other nucleophiles, leading to the formation of substituted derivatives. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Hydroxy Estrone 1-N7-Guanine has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of estrogen metabolites.

Medicine: Investigated for its potential neuroprotective effects against oxidative damage in neuronal cells.

Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent in various assays.

Comparison with Similar Compounds

4-Hydroxy Estrone 1-N7-Guanine is unique due to its specific structure and reactivity. Similar compounds include:

4-Hydroxy Estrone 1-N3-Adenine: Another estrogen-DNA adduct with similar properties but different molecular targets.

2-Hydroxy Estrone 6-N3-Adenine: A related compound with distinct reactivity and biological effects. These compounds share structural similarities but differ in their specific interactions and biological impacts.

Properties

IUPAC Name |

2-amino-7-[(8R,9S,13S,14S)-3,4-dihydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-1-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c1-23-7-6-11-10(13(23)4-5-16(23)30)2-3-12-17(11)14(8-15(29)19(12)31)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-11,13,29,31H,2-7H2,1H3,(H3,24,26,27,32)/t10-,11+,13+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPGOOJJEWNDMR-MQGMTOSNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432431 |

Source

|

| Record name | 4-OH-E1-1-N7Gua | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178971-92-1 |

Source

|

| Record name | 4-OH-E1-1-N7Gua | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate](/img/structure/B601906.png)

![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)